D-Fructose 1,6-bisphosphate trisodium salt xhydrate
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Overview
Description
D-Fructose 1,6-bisphosphate trisodium salt xhydrate: is a common metabolic sugar and a key intermediate in the glycolytic pathway. It is the precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate, which are crucial for cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Fructose 1,6-bisphosphate trisodium salt xhydrate can be synthesized through the phosphorylation of fructose-6-phosphate by the enzyme phosphofructokinase . The reaction involves the transfer of a phosphate group from ATP to fructose-6-phosphate, resulting in the formation of D-Fructose 1,6-bisphosphate .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Microorganisms such as yeast or bacteria are used to produce the compound through their metabolic pathways .
Chemical Reactions Analysis
Types of Reactions: D-Fructose 1,6-bisphosphate trisodium salt xhydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form simpler sugars or other derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include glyceraldehyde 3-phosphate, dihydroxyacetone phosphate, and other sugar derivatives .
Scientific Research Applications
Chemistry: D-Fructose 1,6-bisphosphate trisodium salt xhydrate is used as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase and fructose-1,6-bisphosphatase .
Biology: In biological research, it is used to study metabolic pathways, particularly glycolysis and gluconeogenesis. It is also an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase .
Medicine: The compound is studied as a neuroprotective agent in brain injury and as an inhibitor of acetate kinase .
Industry: In the industrial sector, this compound is used in the production of various biochemical products and as a reagent in analytical chemistry .
Mechanism of Action
D-Fructose 1,6-bisphosphate trisodium salt xhydrate exerts its effects by modulating the activity of key enzymes in the glycolytic pathway. It acts as an allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis . This modulation enhances the conversion of fructose-6-phosphate to D-Fructose 1,6-bisphosphate, thereby increasing the flux through the glycolytic pathway . Additionally, it activates the M2 isoform of pyruvate kinase (PK-M2), which is predominant in cancer cells .
Comparison with Similar Compounds
- D-Fructose 6-phosphate disodium salt hydrate
- D-Glucose 6-phosphate solution
- D-Ribose 5-phosphate disodium salt hydrate
- Dihydroxyacetone phosphate dilithium salt
Uniqueness: D-Fructose 1,6-bisphosphate trisodium salt xhydrate is unique due to its role as a key intermediate in glycolysis and its ability to modulate the activity of multiple enzymes involved in energy production . Its neuroprotective properties and potential therapeutic applications further distinguish it from other similar compounds .
Properties
Molecular Formula |
C6H13Na3O13P2 |
---|---|
Molecular Weight |
424.08 g/mol |
IUPAC Name |
trisodium;[(3S,4R,5R)-3,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-2-oxohexyl] phosphate;hydrate |
InChI |
InChI=1S/C6H14O12P2.3Na.H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;1H2/q;3*+1;/p-3/t3-,5-,6-;;;;/m1..../s1 |
InChI Key |
ISLNIFDAODOXHN-GNWSQLALSA-K |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)(O)[O-].O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)(O)[O-].O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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